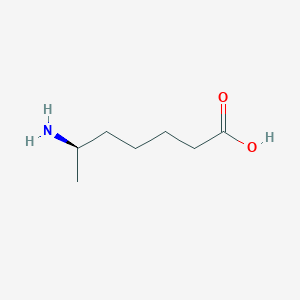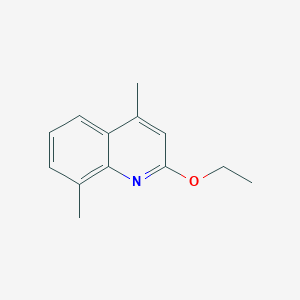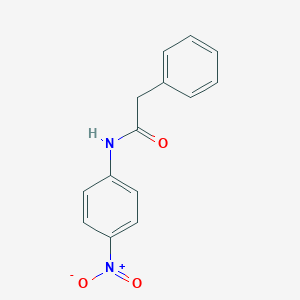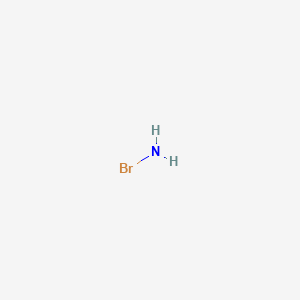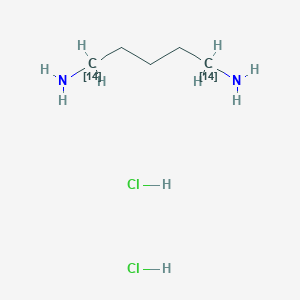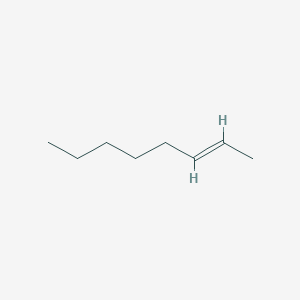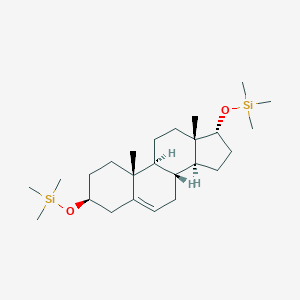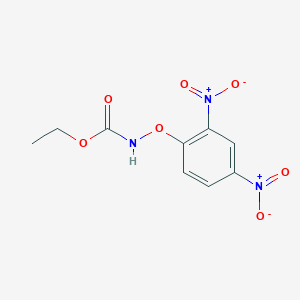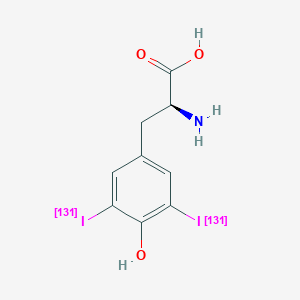
Diotyrosine I-131
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diotyrosine I-131 is a radioactive compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the amino acid tyrosine, which is a building block of proteins. Diotyrosine I-131 is synthesized through a complex process involving the use of radioactive iodine and other chemicals.
Aplicaciones Científicas De Investigación
Diotyrosine I-131 has several potential applications in scientific research. One of the most promising areas is in the study of thyroid function and metabolism. The compound can be used to measure the uptake and utilization of iodine by the thyroid gland, which is critical for the production of thyroid hormones. Other potential applications include the study of protein synthesis and degradation, as well as the metabolism of other amino acids.
Mecanismo De Acción
The mechanism of action of Diotyrosine I-131 is related to its radioactive properties. The compound emits gamma rays, which can be detected using specialized equipment. This allows researchers to track the movement and metabolism of the compound within cells and tissues. The radioactive properties of Diotyrosine I-131 also make it useful for imaging studies, such as PET scans.
Efectos Bioquímicos Y Fisiológicos
Diotyrosine I-131 has several biochemical and physiological effects, depending on the specific application and dose. In general, the compound is well-tolerated and does not cause significant side effects when used in scientific research. However, high doses may cause damage to cells and tissues due to the radiation exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Diotyrosine I-131 in lab experiments is its specificity. The compound can be targeted to specific tissues or cells, allowing researchers to study specific metabolic pathways or functions. Additionally, the radioactive properties of the compound make it useful for imaging studies and tracking the movement of molecules within cells and tissues. However, the use of Diotyrosine I-131 requires specialized equipment and facilities, and the radioactive properties of the compound can pose a risk to researchers if not handled properly.
Direcciones Futuras
There are several potential future directions for the use of Diotyrosine I-131 in scientific research. One area of interest is in the development of new imaging techniques that can provide more detailed information about the metabolism and function of cells and tissues. Another potential application is in the study of cancer metabolism, as the compound can be used to track the uptake and utilization of nutrients by cancer cells. Additionally, the use of Diotyrosine I-131 in combination with other compounds may provide new insights into the mechanisms of protein synthesis and degradation.
Métodos De Síntesis
The synthesis of Diotyrosine I-131 involves the use of radioactive iodine and other chemicals. The process begins with the isolation of tyrosine from a natural source or through chemical synthesis. The tyrosine is then modified through a series of chemical reactions to introduce the radioactive iodine isotope. The final product is purified to remove any impurities and ensure that the compound is safe for use in scientific research.
Propiedades
Número CAS |
14679-68-6 |
|---|---|
Nombre del producto |
Diotyrosine I-131 |
Fórmula molecular |
C9H9I2NO3 |
Peso molecular |
440.98 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-hydroxy-3,5-bis(131I)(iodanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1/i10+4,11+4 |
Clave InChI |
NYPYHUZRZVSYKL-MRRCGLJLSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1[131I])O)[131I])C[C@@H](C(=O)O)N |
SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |
SMILES canónico |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |
Otros números CAS |
14679-68-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




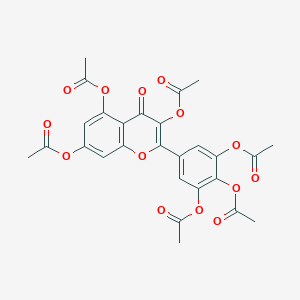
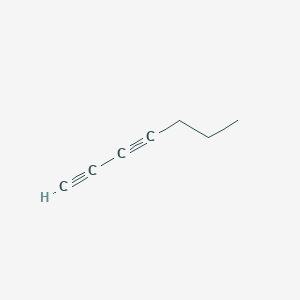
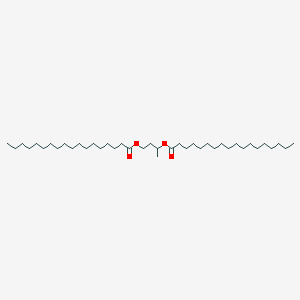
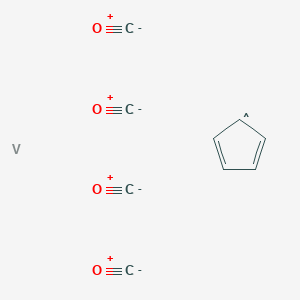
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
